1-(4-Iodophenyl)butan-1-one
Description
1-(4-Iodophenyl)butan-1-one is an aromatic ketone characterized by a butanone backbone substituted with a 4-iodophenyl group. Its molecular formula is C₁₀H₁₁IO, with a molecular weight of 274.10 g/mol (calculated). The iodine atom at the para position of the phenyl ring contributes to its distinct electronic and steric properties, influencing its reactivity and interactions in chemical or biological systems.
Properties
IUPAC Name |
1-(4-iodophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPKSAXOQCEPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)butan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of iodobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the carbonyl group is introduced to the aromatic ring.
Industrial Production Methods: In industrial settings, the production of 1-(4-Iodophenyl)butan-1-one may involve similar Friedel-Crafts acylation reactions, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The carbonyl group of the ketone readily undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents and hydrides.
Substitution Reactions: The iodine atom on the aromatic ring can participate in substitution reactions, such as halogen exchange or coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like methylmagnesium bromide (Grignard reagent) or sodium borohydride (hydride source) are commonly used under anhydrous conditions.
Substitution: Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) often employ bases like potassium carbonate and solvents like tetrahydrofuran.
Major Products:
Nucleophilic Addition: The addition of Grignard reagents to the carbonyl group results in the formation of secondary alcohols.
Substitution: Coupling reactions can yield biaryl compounds or other substituted aromatic derivatives.
Scientific Research Applications
1-(4-Iodophenyl)butan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to the discovery of new drugs or bioactive compounds.
Medicine: Research into its derivatives may uncover therapeutic agents with specific biological activities.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)butan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions. The iodine atom can participate in halogen bonding, further affecting the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Halogen Substituents
- Iodine vs. Fluorine/Chlorine : The iodine atom in 1-(4-Iodophenyl)butan-1-one increases molecular weight and polarizability compared to fluorine or chlorine analogs. This property is critical in radiopharmaceuticals, where iodine-123 or iodine-131 isotopes are used for imaging or therapy . Fluorine, being electronegative, enhances binding affinity in receptor studies (e.g., dopamine transporter binding in HAL) .
Backbone Modifications
- Linear vs. Cyclic Ketones: The linear butanone chain in 1-(4-Iodophenyl)butan-1-one offers flexibility, whereas cyclic analogs like 1-(4-Iodophenyl)piperidin-2-one exhibit constrained geometries, improving target selectivity in drug design .
Aromatic Ring Variations
- Phenyl vs. Pyridinyl : Replacing phenyl with pyridinyl (as in 1-(6-chloropyridin-3-yl)butan-1-one) introduces nitrogen-based polarity, altering solubility and bioavailability .
Biological Activity
1-(4-Iodophenyl)butan-1-one, also known by its CAS number 160565-77-5, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, various biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Iodophenyl)butan-1-one can be represented as follows:
This compound features a phenyl ring substituted with an iodine atom and a butanone moiety, which contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
1-(4-Iodophenyl)butan-1-one has been reported to exhibit antimicrobial properties . Preliminary studies suggest that it may be effective against certain bacterial strains, making it a candidate for further exploration in treating infections.
Antiviral Properties
Research indicates that this compound shows antiviral activity , particularly against beta-coronaviruses. In vitro studies revealed an effective concentration (EC50) value of 4.7 µM, suggesting significant antiviral potential. The cytotoxicity assessments indicated a CC50 value of 21 µM, highlighting a favorable therapeutic window for further development .
Anticancer Effects
The anticancer properties of 1-(4-Iodophenyl)butan-1-one have also been explored. It may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways. The compound's ability to interact with specific enzymes and receptors is crucial for these effects .
Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against bacterial strains | |
| Antiviral | Effective against beta-coronaviruses | |
| Anticancer | Inhibitory effects on cancer cell proliferation |
The biological activity of 1-(4-Iodophenyl)butan-1-one is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, impacting cell survival and proliferation.
- Receptor Interaction : The presence of the iodine atom enhances the compound's binding affinity to certain receptors, modulating their activity and influencing cellular responses.
Case Study: Antiviral Efficacy
In a notable study assessing the antiviral properties of 1-(4-Iodophenyl)butan-1-one, the compound was tested against multiple strains of beta-coronaviruses. The results demonstrated an EC50 value of 4.7 µM, indicating promising antiviral potential. Cytotoxicity assessments revealed a CC50 value of 21 µM, suggesting that the compound has a favorable therapeutic index for further development in antiviral therapies .
Case Study: Anticancer Activity
In another investigation focusing on the anticancer effects, researchers evaluated the impact of 1-(4-Iodophenyl)butan-1-one on various cancer cell lines. The findings indicated significant inhibition of cell proliferation, with underlying mechanisms related to enzyme modulation and signaling pathway alterations. These results support the need for further research into its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
